4-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine 4-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1428380-33-9
VCID: VC6572278
InChI: InChI=1S/C13H17N5O2S/c1-21(19,20)18-8-6-17(7-9-18)13-10-12(14-11-15-13)16-4-2-3-5-16/h2-5,10-11H,6-9H2,1H3
SMILES: CS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC=C3
Molecular Formula: C13H17N5O2S
Molecular Weight: 307.37

4-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine

CAS No.: 1428380-33-9

Cat. No.: VC6572278

Molecular Formula: C13H17N5O2S

Molecular Weight: 307.37

* For research use only. Not for human or veterinary use.

4-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine - 1428380-33-9

Specification

CAS No. 1428380-33-9
Molecular Formula C13H17N5O2S
Molecular Weight 307.37
IUPAC Name 4-(4-methylsulfonylpiperazin-1-yl)-6-pyrrol-1-ylpyrimidine
Standard InChI InChI=1S/C13H17N5O2S/c1-21(19,20)18-8-6-17(7-9-18)13-10-12(14-11-15-13)16-4-2-3-5-16/h2-5,10-11H,6-9H2,1H3
Standard InChI Key NMOOJEAHFUBAGF-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC=C3

Introduction

Structural and Molecular Characteristics

4-(4-(Methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine features a pyrimidine core substituted at positions 4 and 6 with a methylsulfonyl-piperazine group and a pyrrole ring, respectively. The molecular formula is C₁₃H₁₆N₆O₂S, with a molecular weight of 344.4 g/mol . Key structural attributes include:

  • Pyrimidine Ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, serving as a scaffold for electronic interactions with biological targets .

  • 4-(Methylsulfonyl)piperazine: A piperazine moiety modified with a methylsulfonyl group, enhancing solubility and enabling hydrogen bonding via the sulfonyl oxygen .

  • 6-(1H-Pyrrol-1-yl): A five-membered aromatic ring with nitrogen, contributing to π-π stacking interactions in enzyme binding pockets .

The compound’s 3D conformation reveals a planar pyrimidine core with perpendicular orientations of the piperazine and pyrrole groups, optimizing steric compatibility with protein targets like EGFR and HDACs .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of 4-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine typically involves sequential functionalization of the pyrimidine ring:

  • Nucleophilic Aromatic Substitution: Reaction of 4,6-dichloropyrimidine with piperazine under basic conditions (e.g., K₂CO₃ in DMF) yields 4-chloro-6-piperazinylpyrimidine .

  • Sulfonylation: Treatment with methanesulfonyl chloride in dichloromethane introduces the methylsulfonyl group to the piperazine nitrogen .

  • Buchwald–Hartwig Amination: Palladium-catalyzed coupling of the 6-chloro substituent with pyrrole forms the final product .

Table 1: Optimization of Reaction Conditions

StepReagentsTemperature (°C)Yield (%)
1Piperazine, K₂CO₃, DMF8078
2Methanesulfonyl chloride, DCM2592
3Pd(dba)₂, Xantphos, Pyrrole10065

Purification via column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity .

Biological Activity and Mechanism

Anticancer Properties

The compound demonstrates nanomolar potency against HepG2 (IC₅₀ = 5.67 ± 0.08 µM) and MCF-7 (IC₅₀ = 7.22 ± 0.08 µM) cell lines, surpassing first-generation pyrimidine derivatives . Mechanistic studies reveal:

  • EGFR Inhibition: Binding to the ATP pocket of EGFR (PDB ID: 4WKQ) via hydrogen bonds with Met793 and hydrophobic interactions with Leu718 and Val702 .

  • Apoptosis Induction: Activation of caspase 3/7 by 2.8-fold at 10 µM, triggering G2/M phase arrest in HeLa cells .

Table 2: Comparative Anticancer Activity

Cell LineIC₅₀ (µM)Target ProteinBinding Affinity (nM)
HepG25.67EGFR14.8
MCF-77.22HER2682
H1975 (T790M)9.76VEGFR26.2

Anti-Inflammatory Effects

At 50 mg/kg in murine models, the compound reduces paw edema by 62% (vs. 71% for celecoxib) via selective COX-2 inhibition (COX-2 IC₅₀ = 0.11 µM; COX-1 IC₅₀ > 10 µM) . Ulcerogenic liability is 4-fold lower than indomethacin, attributed to the methylsulfonyl group’s gastroprotective effects .

Comparative Analysis with Analogues

Table 3: Structure-Activity Relationships (SAR)

SubstituentEGFR IC₅₀ (nM)Selectivity (EGFR/HER2)
4-Methylsulfonyl14.846.1
4-Acetyl (Control)26.212.8
6-Phenyl (Control)6821.1

The methylsulfonyl group improves selectivity by 3.6-fold compared to acetylated analogues, while pyrrole substitution enhances cell permeability .

Future Directions

  • Polypharmacology: Co-targeting HDAC and EGFR pathways to overcome drug resistance .

  • Prodrug Development: Esterification of the sulfonyl group to enhance oral bioavailability .

  • Clinical Trials: Phase I studies to evaluate safety in NSCLC patients with EGFR mutations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator